

3-Carbamoyl-2-methylpropanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Carbamoyl-2-methylpropanoic acid

Cat. No.: B2532179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Carbamoyl-2-methylpropanoic acid**, a small molecule with potential relevance in chemical synthesis and drug discovery. Due to the limited publicly available information on its specific discovery and history, this document focuses on its chemical properties, a proposed synthesis protocol based on related compounds, and a hypothetical signaling pathway derived from the activity of a structural isomer. All quantitative data is presented in structured tables, and detailed methodologies are provided for key conceptual experiments. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and potential biological interactions.

Introduction

3-Carbamoyl-2-methylpropanoic acid, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is an organic compound with the chemical formula C5H9NO3[1]. While its specific historical context and discovery are not well-documented in scientific literature, its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, suggests its potential as a versatile building block in medicinal chemistry and as a candidate for biological screening. This guide aims to consolidate the known information and provide a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

The fundamental properties of **3-Carbamoyl-2-methylpropanoic acid** are summarized below. This data is compiled from publicly accessible chemical databases.

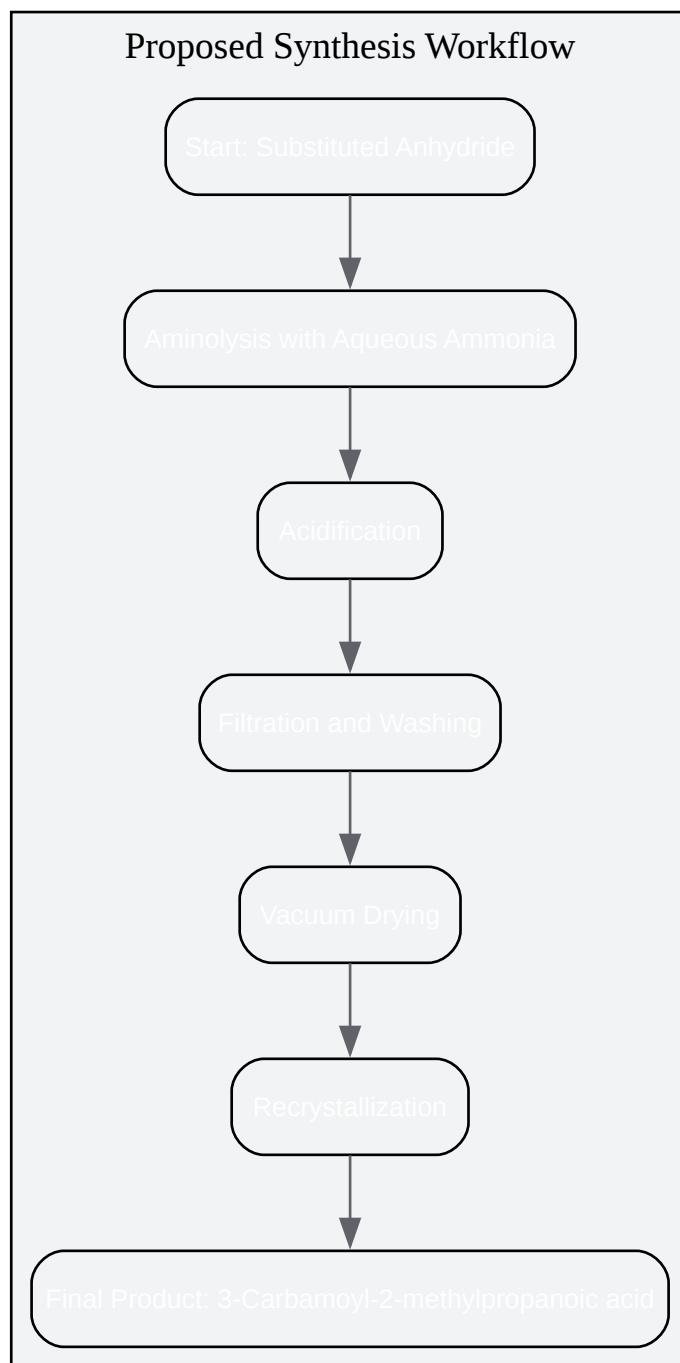
Property	Value	Source
Molecular Formula	C5H9NO3	PubChem[1]
Molecular Weight	131.13 g/mol	PubChem[1]
IUPAC Name	4-amino-2-methyl-4-oxobutanoic acid	PubChem[1]
CAS Number	98071-27-3	Biosynth[2]
Synonyms	3-carboxamido-isobutyric acid, SCHEMBL38605	PubChem[1]
Computed XLogP3	-0.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Synthesis Protocol

A specific, validated synthesis protocol for **3-Carbamoyl-2-methylpropanoic acid** is not readily available in the surveyed literature. However, a general method can be proposed based on the synthesis of structurally similar compounds, such as the preparation of 4-amino-2,4-dioxobutanoic acid from an anhydride precursor[3]. The following is a hypothetical, multi-step experimental protocol.

Step 1: Synthesis of a Substituted Anhydride Precursor

This initial step would involve the creation of a suitable cyclic anhydride that incorporates the desired methyl group at the alpha-position relative to one of the carbonyl groups.


Step 2: Aminolysis of the Anhydride

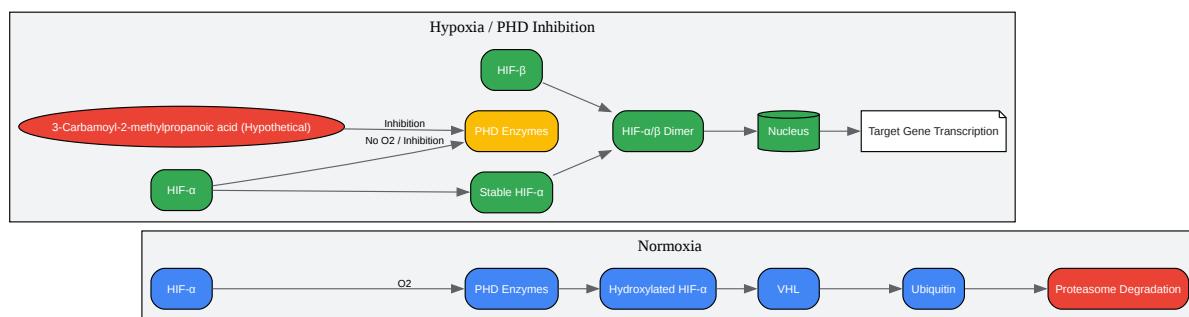
The cyclic anhydride is then subjected to aminolysis to introduce the carbamoyl group.

- Reaction: The substituted anhydride is reacted with aqueous ammonia.
- Procedure:
 - Place the substituted anhydride in a round-bottom flask.
 - Cool the flask in an ice bath.
 - Slowly add a stoichiometric excess of chilled aqueous ammonia with stirring.
 - Allow the reaction to proceed at a low temperature, followed by gradual warming to room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture would be acidified to precipitate the crude product.
 - The precipitate is then filtered, washed with cold water, and dried under a vacuum.

Step 3: Purification

The crude **3-Carbamoyl-2-methylpropanoic acid** would be purified using recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, pure product.

[Click to download full resolution via product page](#)


Caption: Proposed synthesis workflow for **3-Carbamoyl-2-methylpropanoic acid**.

Potential Biological Activity and Signaling Pathway

Direct evidence of the biological activity and associated signaling pathways for **3-Carbamoyl-2-methylpropanoic acid** is currently lacking in the scientific literature. However, a structural isomer, 3-Carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes[4]. This suggests a plausible, albeit hypothetical, mechanism of action for the title compound.

The HIF signaling pathway is a crucial cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF- α), leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, allowing HIF- α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

A small molecule inhibitor of PHD, such as hypothetically **3-Carbamoyl-2-methylpropanoic acid**, could mimic a hypoxic state by binding to the active site of PHD enzymes, thereby preventing the degradation of HIF- α .

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway of **3-Carbamoyl-2-methylpropanoic acid** as a PHD inhibitor.

Conclusion and Future Directions

3-Carbamoyl-2-methylpropanoic acid is a small molecule with defined chemical and physical properties but a largely unexplored history and biological function. The synthesis protocol and potential signaling pathway presented in this guide are based on available data for related compounds and should be considered hypothetical starting points for future research.

Further investigation is warranted to:

- Develop and validate a specific and efficient synthesis protocol.
- Screen the compound for biological activity, particularly as a potential inhibitor of HIF prolyl hydroxylase enzymes.
- Elucidate its mechanism of action and any relevant signaling pathways through in vitro and in vivo studies.

This technical guide serves as a foundational document to stimulate and support further research into the chemical and biological properties of **3-Carbamoyl-2-methylpropanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-Carbamoyl-2-methylpropanoic acid | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 3-Carbamoyl-2-methylpropanoic acid | 98071-27-3 | YDA07127 [biosynth.com]
3. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]
4. 3-Carbamoyl-3-methylpropanoic acid | 873376-02-4 | Benchchem [benchchem.com]

- To cite this document: BenchChem. [3-Carbamoyl-2-methylpropanoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2532179#3-carbamoyl-2-methylpropanoic-acid-discovery-and-history>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com